

[Leu15]-Gastrin I (human): A Technical Guide to its Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[Leu15]-Gastrin I (human) is a synthetic analog of human Gastrin I, a peptide hormone crucial for regulating gastric acid secretion and maintaining the integrity of the gastrointestinal epithelium.[1][2] This analog, where the methionine at position 15 is replaced by leucine, exhibits full biological activity with enhanced stability, making it a valuable tool for research and potential therapeutic development.[2] This technical guide provides an in-depth overview of the biological activity of [Leu15]-Gastrin I, focusing on its interaction with the cholecystokinin-B (CCK-B) receptor, subsequent signaling pathways, and its physiological effects on gastric acid secretion and cell proliferation.

Core Biological Activity: CCK-B Receptor Agonism

[Leu15]-Gastrin I exerts its biological effects primarily by acting as a selective agonist for the cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor.[1][3] This G-protein coupled receptor is predominantly found on enterochromaffin-like (ECL) cells and parietal cells within the gastric mucosa.[4]

Quantitative Data: Receptor Binding and Potency

The following tables summarize the key quantitative parameters defining the interaction of gastrin analogs with the CCK-B receptor and their functional potency.



Table 1: Receptor Binding Affinity of Gastrin Analogs

Ligand	Receptor	Cell Line	Radioligand	IC50 (nM)	Reference
Z-360 (antagonist)	CCK2i4sv Receptor	HEK293	[125I][I- Tyr12,Leu15] gastrin	1.57 ± 0.14	[5]
DGA1 (antagonist)	CCK2i4sv Receptor	HEK293	[125I][I- Tyr12,Leu15] gastrin	1.62 ± 0.17	[5]
DG2 (agonist)	CCK2i4sv Receptor	HEK293	[125I][I- Tyr12,Leu15] gastrin	5.04 ± 0.29	[5]
Novel MG analog	CCK2 Receptor	A431-CCK2R	[125I][3-iodo- Tyr12,Leu15] gastrin-I	0.69 ± 0.09	[6]
Pentagastrin	CCK2 Receptor	A431-CCK2R	[125I][3-iodo- Tyr12,Leu15] gastrin-I	0.76 ± 0.11	[6]

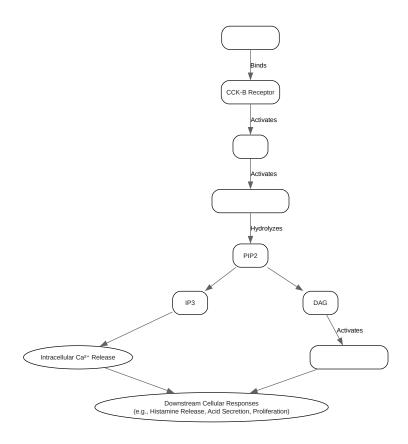
Table 2: Functional Potency of Gastrin Analogs

Biological Effect	System	Agonist	EC50 (nM)	Reference
Histamine Release	Isolated Rat ECL Cells	Gastrin	0.2	[7]
Histamine Release	Isolated Rat ECL Cells	Cholecystokinin Octapeptide (nonsulfated)	0.04	[7]
Gastric Acid Secretion	Isolated Rabbit Gastric Glands	Gastrin	~5	[8]



Signaling Pathways

Upon binding to the CCK-B receptor, [Leu15]-Gastrin I initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).



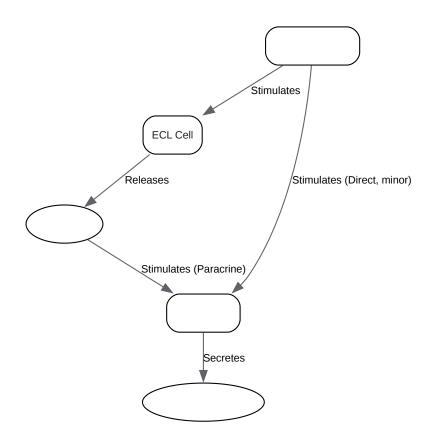
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Figure 1. Simplified signaling pathway of [Leu15]-Gastrin I via the CCK-B receptor.

Physiological Effects Stimulation of Gastric Acid Secretion



A primary physiological role of gastrin is the stimulation of gastric acid secretion. This occurs through both direct and indirect mechanisms. Gastrin directly stimulates parietal cells, albeit to a lesser extent. The more significant pathway is indirect, involving the stimulation of ECL cells to release histamine. Histamine then acts as a potent paracrine stimulant of parietal cells, binding to H2 receptors and triggering robust acid secretion.[8][9][10][11]



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Figure 2. Mechanisms of [Leu15]-Gastrin I-stimulated gastric acid secretion.

Trophic Effects: Cell Proliferation

[Leu15]-Gastrin I exhibits trophic effects on the gastrointestinal mucosa, promoting the proliferation of epithelial cells. This has been observed in various cell lines, including the rat pancreatic acinar cell line AR42J and the human gastric adenocarcinoma cell line AGS-GR.[12]



[13] The proliferative effects are also mediated through the CCK-B receptor and its downstream signaling pathways.

Experimental Protocols

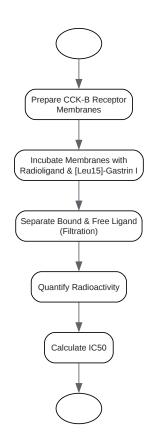
This section provides an overview of key experimental methodologies used to characterize the biological activity of [Leu15]-Gastrin I.

CCK-B Receptor Binding Assay

This assay determines the affinity of [Leu15]-Gastrin I for the CCK-B receptor.

- Principle: A competitive binding assay is performed using a radiolabeled ligand (e.g., [125I][I-Tyr12,Leu15]gastrin) and a source of CCK-B receptors (e.g., membranes from HEK293 cells transfected with the CCK2i4sv receptor).[5] Unlabeled [Leu15]-Gastrin I is added at increasing concentrations to compete with the radioligand for receptor binding.
- Methodology Outline:
 - Membrane Preparation: Homogenize cells expressing the CCK-B receptor and isolate the membrane fraction by centrifugation.
 - Incubation: Incubate the membranes with a fixed concentration of the radiolabeled gastrin analog and varying concentrations of unlabeled [Leu15]-Gastrin I in a suitable binding buffer.
 - Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
 - Detection: Quantify the radioactivity retained on the filters using a gamma counter.
 - Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50 value.





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Figure 3. Workflow for a CCK-B receptor binding assay.

In Vitro Gastric Acid Secretion Assay

This assay measures the ability of [Leu15]-Gastrin I to stimulate acid secretion from isolated gastric glands.

- Principle: The accumulation of a weak base, [14C]-aminopyrine, in the acidic spaces of parietal cells is used as an indirect measure of acid secretion. Alternatively, oxygen consumption can be measured as an indicator of metabolic activity associated with acid production.[8]
- · Methodology Outline:



- Gastric Gland Isolation: Isolate gastric glands from rabbit gastric mucosa by collagenase digestion.[14]
- Incubation: Incubate the isolated glands with varying concentrations of [Leu15]-Gastrin I in the presence of [14C]-aminopyrine.
- Separation: Separate the glands from the incubation medium by centrifugation.
- Detection: Lyse the glands and measure the amount of accumulated [14C]-aminopyrine by liquid scintillation counting.
- Data Analysis: Calculate the aminopyrine accumulation ratio and plot it against the concentration of [Leu15]-Gastrin I to determine the dose-response relationship.

Histamine Release Assay

This assay quantifies the release of histamine from isolated ECL cells in response to [Leu15]-Gastrin I stimulation.

- Principle: ECL cells are isolated from rat fundic mucosa and stimulated with [Leu15]-Gastrin

 The amount of histamine released into the supernatant is measured, typically by
 radioimmunoassay (RIA) or ELISA.[7][15]
- Methodology Outline:
 - ECL Cell Isolation: Isolate and purify ECL cells from rat gastric mucosa using techniques such as elutriation and density-gradient centrifugation.
 - Stimulation: Incubate the isolated ECL cells with different concentrations of [Leu15] Gastrin I for a defined period.
 - Sample Collection: Collect the supernatant containing the released histamine.
 - Quantification: Measure the histamine concentration in the supernatant using a commercially available RIA or ELISA kit.
 - Data Analysis: Plot the amount of histamine released against the concentration of [Leu15] Gastrin I to generate a dose-response curve.



Cell Proliferation Assay

This assay assesses the effect of [Leu15]-Gastrin I on the proliferation of a suitable cell line, such as AR42J cells.[12]

- Principle: The proliferation of cells is measured using various methods, such as the MTT assay, which measures metabolic activity, or direct cell counting.
- · Methodology Outline:
 - Cell Culture: Culture AR42J cells in appropriate media and conditions. For some experiments, cells may be synchronized.[12]
 - Treatment: Treat the cells with varying concentrations of [Leu15]-Gastrin I.
 - Incubation: Incubate the cells for a specified period (e.g., 48 hours).
 - Measurement of Proliferation:
 - MTT Assay: Add MTT reagent to the cells, incubate, and then solubilize the formazan crystals. Measure the absorbance at a specific wavelength.
 - Cell Counting: Detach the cells and count them using a hemocytometer or an automated cell counter.
 - Data Analysis: Compare the proliferation of treated cells to that of untreated controls to determine the effect of [Leu15]-Gastrin I.

Conclusion

[Leu15]-Gastrin I (human) is a potent and stable agonist of the CCK-B receptor, playing a critical role in the regulation of gastric acid secretion and mucosal cell proliferation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working with this important peptide. Further investigation into its signaling pathways and physiological effects will continue to enhance our understanding of gastrointestinal physiology and pathology, potentially leading to novel therapeutic strategies.



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